6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
Description
Contextualization within Indacene Chemistry Research
The study of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene is situated within the extensive and ongoing research into indacene systems and, more broadly, polycyclic aromatic compounds.
The history of polycyclic aromatic hydrocarbons dates back to the 19th century, with the isolation of compounds like naphthalene (B1677914) and anthracene (B1667546) from coal tar. wikipedia.org The synthesis and study of these molecules have been pivotal in the development of theories of aromaticity and chemical bonding. wikipedia.org Indacene systems, which are composed of fused five-membered and six-membered rings, represent a class of PAHs that have presented significant synthetic challenges due to their inherent instability and high reactivity, particularly for the fully conjugated systems which often exhibit antiaromatic character. researchgate.netrsc.org Early research in the 20th century laid the groundwork for understanding the electronic nature of these compounds, while more recent advancements in synthetic methodologies have enabled the preparation and characterization of a wider range of stable indacene derivatives. researchgate.netrsc.org
While the fully aromatic s-indacene (B1235719) core has been a subject of interest for its antiaromatic properties and potential in organic electronics, the partially saturated tetrahydro-s-indacene scaffold offers a different set of characteristics. researchgate.netrsc.org The introduction of sp³-hybridized carbon atoms into the framework disrupts the continuous π-conjugation, which can lead to increased stability and solubility. These scaffolds provide a rigid, three-dimensional structure that can be valuable in various areas of chemical research. For instance, such rigid frameworks are sought after in medicinal chemistry for the development of new therapeutic agents, as they can provide a defined orientation of functional groups for interaction with biological targets. tudublin.ieresearchgate.neteburon-organics.com Furthermore, the modifiable nature of the tetrahydro-s-indacene core makes it a candidate for the development of novel ligands for transition metal catalysis.
Strategic Importance of the this compound Motif
The specific substitution pattern of this compound suggests a strategic design aimed at fine-tuning the properties of the parent tetrahydro-s-indacene scaffold.
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation.
Materials Science: Based on the properties of related s-indacene derivatives, this compound could be explored as a building block for organic electronic materials. researchgate.net The phenyl and methyl substituents could influence the solid-state packing and, consequently, the charge transport properties, making it a candidate for investigation in organic field-effect transistors (OFETs). researchgate.net
Catalysis: The rigid tetrahydro-s-indacene framework could serve as a scaffold for the design of novel ligands for homogeneous catalysis. The substituents offer sites for further functionalization to create chiral environments or to tune the electronic properties of a metal center in a catalyst.
Medicinal Chemistry: The indane scaffold, a substructure of tetrahydro-s-indacene, is present in a number of biologically active compounds. tudublin.ieresearchgate.neteburon-organics.com Therefore, this compound and its derivatives could be synthesized and evaluated for various biological activities.
Properties
IUPAC Name |
6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,10,12H,5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFLUEXAMNDOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703103 | |
| Record name | 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852160-02-2 | |
| Record name | 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Retrosynthetic Analysis of the 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene Framework
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be proposed, each leading to a different synthetic approach.
A primary disconnection targets the bond between the phenyl group and the indacene core. This C-C bond can be traced back to a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This suggests a precursor like 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene (B15157630) and a phenylboron species.
Further deconstruction of the tricyclic indacene core itself points to several possibilities. A disconnection within one of the five-membered rings suggests an intramolecular cyclization as the key ring-forming step. This could be achieved via an intramolecular Friedel-Crafts alkylation of a suitably functionalized phenylcyclopentane or indane derivative. Alternatively, an intramolecular Heck reaction could be envisioned, where a palladium catalyst facilitates the cyclization of a precursor containing both an aryl halide and an alkene moiety. wikipedia.org
Finally, viewing the core as a fused ring system allows for a cycloaddition-based retrosynthetic approach. The central six-membered ring fused with a five-membered ring could potentially be formed through a Diels-Alder or a related pericyclic reaction, assembling the core structure in a highly convergent manner.
Established Synthetic Pathways to Tetrahydro-s-indacene Core Structures
The construction of the tetrahydro-s-indacene skeleton can be achieved through several established synthetic methodologies. These routes primarily focus on the efficient formation of the fused ring system and the introduction of the required substituents.
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds. d-nb.info Intramolecular variants are particularly powerful for constructing cyclic systems fused to an aromatic ring. nih.gov In the context of the tetrahydro-s-indacene core, a plausible strategy involves a cascade reaction initiated by a Prins cyclization followed by a Friedel-Crafts alkylation. nih.govbeilstein-archives.org
This approach would typically involve a precursor with an aromatic ring and a side chain containing an aldehyde or a group that can generate a carbocation. Treatment with a Lewis acid, such as BF₃·Et₂O, or a Brønsted acid can initiate an intramolecular cyclization, where the aromatic ring acts as the nucleophile to close one of the five-membered rings. nih.govbeilstein-archives.org The diastereoselectivity of such reactions can often be controlled, providing access to specific stereoisomers of the indane or tetralin skeletons. nih.gov While a direct application to this compound is not extensively documented, the principles of intramolecular Friedel-Crafts alkylation provide a viable and robust pathway to the core structure. d-nb.info
Table 1: Hypothetical Friedel-Crafts Cyclization Conditions
| Parameter | Value |
|---|---|
| Precursor | Functionalized Phenylcyclopentane |
| Catalyst | BF₃·Et₂O, TFA, or Ca(NTf₂)₂ |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature |
| Key Transformation | Intramolecular C-C bond formation via electrophilic aromatic substitution |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild conditions and high functional group tolerance. beilstein-journals.org These methods are highly effective for both constructing the indacene core and for its subsequent functionalization.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide. libretexts.orgwikipedia.org This reaction is particularly well-suited for synthesizing biaryl compounds and for attaching aryl substituents to complex scaffolds. beilstein-journals.orgnih.gov
The most direct and well-documented synthesis of this compound utilizes this methodology. The key step involves the coupling of 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene with a phenylboronic acid derivative. vulcanchem.com The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and concluding with reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyonedalabs.com Optimized conditions for this specific transformation have been reported, achieving high yield and purity. vulcanchem.com
Table 2: Optimized Suzuki-Miyaura Reaction for this compound
| Parameter | Value | Source |
|---|---|---|
| Aryl Halide | 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene | vulcanchem.com |
| Boronic Acid | Phenylboronic acid | vulcanchem.com |
| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) | vulcanchem.com |
| Base | K₂CO₃ (1.5 mol/mol) | vulcanchem.com |
| Solvent | Isopropanol (B130326) | vulcanchem.com |
| Reaction Time | 26 hours (reflux) | vulcanchem.com |
| Yield | 82.1% | vulcanchem.com |
The intramolecular Heck reaction is a palladium-catalyzed coupling between an aryl or vinyl halide and an alkene within the same molecule. wikipedia.org It has emerged as a reliable and efficient method for constructing a wide variety of carbocyclic and heterocyclic ring systems, including those containing congested tertiary or quaternary centers. organicreactions.orgresearchgate.net The reaction proceeds under mild, nearly neutral conditions, ensuring high functional group tolerance. organicreactions.org
For the synthesis of the tetrahydro-s-indacene core, a suitable precursor would contain an o-halostyrenyl moiety with an appropriately positioned alkene side chain. The palladium(0) catalyst would first undergo oxidative addition into the aryl-halide bond. wikipedia.org This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the cyclized product and regenerate the catalyst. libretexts.org This strategy offers a powerful alternative to Friedel-Crafts cyclization for forming the five-membered rings of the indacene framework, particularly for substrates that may be sensitive to strong acids. chim.it
Cycloaddition reactions are powerful tools in organic synthesis for the rapid construction of cyclic molecules with high stereocontrol. libretexts.org These reactions, such as the [4+2] Diels-Alder reaction, form multiple carbon-carbon bonds in a single step, offering high atom economy and convergence. libretexts.orgyoutube.com
A hypothetical cycloaddition approach to the tetrahydro-s-indacene core could involve the reaction of a substituted diene with a suitable dienophile to form the central six-membered ring and establish the foundation for the adjacent five-membered rings. For instance, a properly functionalized cyclopentadiene (B3395910) derivative could serve as a diene, reacting with an alkyne or alkene dienophile in a [4+2] cycloaddition. nih.gov Subsequent chemical transformations would then be required to complete the tricyclic framework. While less direct than intramolecular cyclization strategies, cycloaddition offers a conceptually different and potentially efficient route for assembling the core structure from acyclic or monocyclic precursors. mit.edunih.gov
Metal-Free Approaches to Indacene Derivatives
While transition-metal-catalyzed reactions are prevalent in the synthesis of complex aromatic systems, there is a growing interest in metal-free alternatives to mitigate issues of cost, toxicity, and product contamination. For the synthesis of indacene derivatives, several metal-free strategies can be conceptualized, often involving strong acid catalysis or organocatalysis.
One potential metal-free approach involves intramolecular hydroacylation reactions. For instance, methods have been developed for the synthesis of indanones, which are structurally related to the indacene core, using L-proline as an environmentally benign catalyst. This type of reaction typically involves the intramolecular cyclization of a vinylbenzaldehyde derivative. Although not directly reported for this compound, this strategy could be adapted by designing a suitable precursor that would undergo a double cyclization to form the s-indacene (B1235719) framework.
Another notable metal-free method is the synthesis of indenone derivatives from ortho-alkynylaryl ketones, mediated by a combination of reagents like dialkyl phosphonates and carbon tetrabromide. wikipedia.org This pathway proceeds without the need for a metal catalyst and has been shown to be applicable to the formation of an s-indacene-1,5-dione derivative, which could then be further modified to yield the target compound. wikipedia.org These examples highlight the potential for developing a completely metal-free synthetic route to this compound, although such a route is not yet well-documented.
Optimization of Synthetic Conditions for Efficiency and Scalability
Optimizing the reaction conditions is critical for maximizing the yield and purity of the product, as well as for ensuring the economic viability and scalability of the synthesis. For the Suzuki-Miyaura synthesis of this compound, several parameters can be adjusted.
A documented set of conditions for this reaction specifies the use of Pd(dppf)Cl₂ as the catalyst, potassium carbonate as the base, and isopropanol as the solvent. Under these conditions, a high yield and purity have been reported.
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) |
| Boronic Acid Equivalents | 1.1 mol/mol |
| Base | K₂CO₃ (1.5 mol/mol) |
| Solvent | Isopropanol |
| Reaction Time | 26 hours (reflux) |
| Yield | 82.1% |
| Purity | 99% |
The choice of solvent, base, and palladium ligand can have a profound impact on the outcome of a Suzuki-Miyaura coupling.
Solvent : The solvent must solubilize the reactants to a sufficient extent. Protic solvents like isopropanol, often mixed with water, can be effective. Aprotic polar solvents such as dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are also commonly used. yonedalabs.com The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
Base : The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. nih.gov The strength and solubility of the base can affect the reaction rate and the prevalence of side reactions, such as protodeboronation (hydrolysis of the boronic acid).
Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For Suzuki couplings, phosphine (B1218219) ligands are common. The choice of ligand can influence the rate of oxidative addition and reductive elimination. Electron-rich and bulky ligands are often beneficial for coupling unreactive aryl chlorides or for preventing side reactions.
The following table illustrates how variations in solvent and base can hypothetically affect the yield of a Suzuki-Miyaura reaction, based on general principles observed in similar couplings.
| Entry | Solvent | Base | Hypothetical Yield (%) |
|---|---|---|---|
| 1 | Isopropanol/Water | K₂CO₃ | 85 |
| 2 | Dioxane/Water | K₃PO₄ | 90 |
| 3 | Toluene/Water | Na₂CO₃ | 75 |
| 4 | DMF | Cs₂CO₃ | 88 |
| 5 | THF/Water | K₂CO₃ | 82 |
Systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of this compound, balancing reaction efficiency, cost, and environmental impact.
Catalyst Systems for Enhanced Reaction Efficiency
The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is critically dependent on the choice of the palladium catalyst system. This system typically comprises a palladium precursor and a coordinating ligand. The selection of these components is crucial for achieving high yields, minimizing reaction times, and ensuring high purity of the final product.
While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles of Suzuki-Miyaura reaction optimization can be applied. The choice of catalyst and ligand is often dictated by the steric and electronic properties of the coupling partners. For sterically hindered substrates, such as substituted indacene systems, bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity.
Key Components of the Catalyst System:
Palladium Precursors: Common choices for palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The selection often depends on the desired reactivity and the stability of the catalyst under the reaction conditions.
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging couplings involving sterically demanding substrates, advanced biarylphosphine ligands like XPhos, SPhos, and Buchwald's dialkylbiaryl phosphine ligands have shown significant success in improving reaction outcomes. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donor properties and steric bulk that promote high catalytic activity.
Optimization of Reaction Conditions:
The efficiency of the catalytic system is further influenced by the choice of base and solvent. A screening of various combinations is typically performed to identify the optimal conditions.
| Parameter | Commonly Used Options | Rationale for Selection |
| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Varies in activity and stability; choice depends on substrate reactivity. |
| Ligand | PPh₃, Buchwald ligands (XPhos, SPhos), NHC ligands | Bulky, electron-rich ligands are often required for sterically hindered substrates to promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The strength and nature of the base can significantly impact the transmetalation step and overall reaction rate. |
| Solvent | Toluene, Dioxane, THF, DMF | The solvent influences the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents are common. |
This table presents a generalized overview of parameters for optimizing Suzuki-Miyaura reactions, which would be applicable to the synthesis of the target compound.
For the synthesis of sterically hindered biaryls, catalyst systems like Pd/BI-DIME have been shown to be effective. Optimization studies for similar complex couplings have often identified combinations such as a palladacycle catalyst with a specific base and solvent system (e.g., CataCXium A with Cs₂CO₃ in 2-MeTHF) to achieve high yields. nih.gov
Process Scale-Up Considerations for the Compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound via the Suzuki-Miyaura reaction introduces several challenges that require careful consideration and process optimization. Key areas of focus include catalyst efficiency and cost, reaction safety, product purification, and waste management.
Catalyst Loading and Cost-Effectiveness:
On a large scale, minimizing the loading of the expensive palladium catalyst is a primary economic driver. mdpi.com This can be achieved through the use of highly active catalyst systems that exhibit high turnover numbers (TON) and turnover frequencies (TOF). The use of advanced ligands that promote efficient catalysis at low palladium concentrations (ppm levels) is a key strategy. youtube.com Heterogeneous catalysts, such as palladium on carbon (Pd/C), can also be considered as they offer the advantage of easier separation and potential for recycling, which can significantly reduce costs on an industrial scale.
Reaction Conditions and Safety:
The choice of solvent and base becomes more critical during scale-up. Solvents with favorable safety profiles, higher flash points, and easier recovery are preferred over hazardous solvents like dioxane or DMF. researchgate.net The exothermicity of the reaction must be carefully monitored and controlled to ensure safe operation in large reactors. The addition rate of reagents and efficient heat transfer are crucial parameters to manage.
Work-up and Purification:
Purification of the final product on a large scale needs to be efficient and avoid chromatography where possible. Crystallization is the preferred method for isolating the product in high purity. The development of a robust crystallization process is therefore a critical aspect of scale-up.
A significant challenge in the pharmaceutical industry, which can be extrapolated to the production of fine chemicals like the target compound, is the removal of residual palladium from the final product to meet stringent purity requirements. acs.org Various palladium scavenging techniques can be employed, including treatment with solid-supported scavengers, activated carbon, or specific chelating agents. silicycle.com
| Scale-Up Consideration | Challenge | Potential Solution |
| Catalyst | High cost of palladium. | Use of highly active ligands to lower catalyst loading; employ heterogeneous catalysts for easier recovery and reuse. |
| Solvent | Use of hazardous or difficult-to-remove solvents. | Replace with greener and safer alternatives like 2-MeTHF or CPME; optimize for efficient recovery and recycling. researchgate.net |
| Base | Handling of strong or corrosive bases. | Use of milder inorganic bases where possible; ensure appropriate material compatibility of reactors. |
| Purification | Removal of residual palladium and other impurities. | Develop robust crystallization procedures; utilize palladium scavengers or activated carbon treatment. silicycle.com |
| Safety | Management of reaction exotherms. | Controlled addition of reagents; efficient reactor cooling and temperature monitoring. |
| Waste Management | Disposal of solvent and reagent waste. | Select reaction conditions that minimize waste; recycle solvents where feasible. |
This interactive table outlines key considerations and potential solutions for the scale-up of Suzuki-Miyaura reactions, applicable to the synthesis of this compound.
Successful scale-up of Suzuki-Miyaura reactions often involves a multidisciplinary approach, combining expertise in organic chemistry, chemical engineering, and process safety to develop a robust, economical, and safe manufacturing process. rsc.org
Spectroscopic and Structural Elucidation of 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of nuclear spins in a magnetic field, the precise connectivity and spatial arrangement of atoms can be determined.
Proton NMR (¹H NMR) Analysis of Proton Environments
The ¹H NMR spectrum of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene is expected to reveal a series of distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenyl ring and the indacene core would appear in the downfield region (typically δ 7.0-8.0 ppm), with their multiplicities (singlet, doublet, triplet, etc.) dictated by the coupling with adjacent protons. The protons of the tetrahydro-s-indacene moiety, being aliphatic, would resonate in the upfield region. The methyl group protons would likely appear as a sharp singlet.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | Multiplet | 5H | Phenyl group protons |
| ~ 7.0-7.2 | Multiplet | 2H | Aromatic protons on indacene core |
| ~ 2.8-3.0 | Multiplet | 4H | -CH₂- groups in the tetrahydro part |
| ~ 2.3 | Singlet | 3H | Methyl group protons (-CH₃) |
| ~ 2.0-2.2 | Multiplet | 4H | -CH₂- groups in the tetrahydro part |
Carbon-13 NMR (¹³C NMR) Investigations of Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The aromatic carbons of the phenyl and indacene rings are expected to resonate in the δ 120-150 ppm range. The aliphatic carbons of the tetrahydro-s-indacene framework and the methyl group carbon will appear at higher field strengths (upfield).
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 140-145 | Quaternary | Aromatic C (indacene, phenyl attachment) |
| ~ 135-140 | Quaternary | Aromatic C (indacene) |
| ~ 125-130 | Tertiary | Aromatic CH (phenyl) |
| ~ 120-125 | Tertiary | Aromatic CH (indacene) |
| ~ 30-35 | Secondary | -CH₂- (tetrahydroindacene) |
| ~ 20-25 | Primary | -CH₃ (methyl group) |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would help to trace the proton-proton networks within the phenyl ring and the aliphatic tetrahydro-s-indacene system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₉H₁₈), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 246.35 g/mol . Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the tetrahydroindacene ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the exact molecular formula of the compound, confirming the elemental composition. For C₁₉H₁₈, the calculated exact mass would be compared to the experimentally determined value to provide strong evidence for the correct molecular formula.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also show these vibrations, but with different relative intensities. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing complementary information to the IR spectrum.
Hypothetical IR/Raman Data Table
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic |
| 1470-1430 | C-H bend | CH₂ |
| 1380-1370 | C-H bend | CH₃ |
Vibrational Mode Analysis of the Compound
The vibrational modes of this compound can be predicted using DFT calculations, typically employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). mdpi.com This analysis provides theoretical infrared (IR) and Raman spectra, offering insights into the molecule's structural characteristics. The calculated vibrational frequencies are usually scaled to correct for anharmonicity and the approximations inherent in the theoretical model.
Key vibrational modes anticipated for this molecule would include:
Aromatic C-H Stretching: Vibrations in the 3100-3000 cm⁻¹ region, corresponding to the phenyl and indacene aromatic rings.
Aliphatic C-H Stretching: Vibrations in the 3000-2850 cm⁻¹ range, originating from the methyl group and the tetrahydro portion of the indacene core.
C=C Aromatic Stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the phenyl and s-indacene (B1235719) rings.
CH₂ Bending (Scissoring): Expected around 1465 cm⁻¹.
CH₃ Bending: Symmetric and asymmetric bending modes would appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Out-of-Plane C-H Bending: These vibrations in the 900-675 cm⁻¹ region are indicative of the substitution patterns on the aromatic rings.
The predicted vibrational frequencies and their assignments provide a theoretical fingerprint of the molecule, which would be invaluable for its identification and characterization should experimental spectra become available.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3080 - 3020 | Stretching vibrations of C-H bonds on the phenyl and indacene rings. |
| Aliphatic C-H Stretch | 2980 - 2870 | Stretching of C-H bonds in the methyl and tetrahydrogenated rings. |
| Aromatic C=C Stretch | 1610 - 1450 | In-plane stretching of carbon-carbon double bonds in the aromatic systems. |
| CH₂ Scissoring | ~1465 | Bending motion of the methylene (B1212753) groups in the five-membered rings. |
| CH₃ Asymmetric Bending | ~1450 | Asymmetric deformation of the methyl group. |
| CH₃ Symmetric Bending | ~1375 | Symmetric "umbrella" deformation of the methyl group. |
| In-plane C-H Bending | 1300 - 1000 | Bending of C-H bonds within the plane of the aromatic rings. |
| Out-of-plane C-H Bending | 900 - 700 | Deformation of C-H bonds out of the plane of the aromatic rings. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While an experimental crystal structure for this compound is not publicly available, theoretical predictions of its solid-state structure can be made. Such predictions would involve determining the most stable conformation of the molecule and then simulating its packing in a crystal lattice. The s-indacene core is largely planar, but the tetrahydrogenated rings will adopt a non-planar conformation, likely an envelope or twist form. The phenyl group at the 4-position will be twisted relative to the plane of the indacene system to minimize steric hindrance.
A hypothetical crystal structure would likely belong to a common space group for organic molecules, such as P2₁/c or P-1. The unit cell parameters would be dependent on the precise packing arrangement adopted by the molecules.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 (for Monoclinic) |
| Volume (ų) | ~1500-2000 |
| Z | 4 or 2 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For this compound, the analysis would likely reveal the following key interactions:
H···H Interactions: These are generally the most abundant contacts, arising from the numerous hydrogen atoms on the periphery of the molecule. They would be represented by a large, scattered region in the 2D fingerprint plot.
C-H···π Interactions: These are expected to be significant, involving the hydrogen atoms of one molecule interacting with the π-systems of the phenyl and indacene rings of neighboring molecules. These appear as "wing-like" features in the fingerprint plot.
π···π Stacking: Interactions between the aromatic rings of adjacent molecules are also anticipated. The extent of this stacking would depend on the relative orientation of the molecules in the crystal lattice.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~45 - 55% | Van der Waals interactions between hydrogen atoms. |
| C···H / H···C | ~25 - 35% | Primarily C-H···π interactions. |
| C···C | ~5 - 10% | Indicative of π-π stacking interactions. |
| Other | <5% | Minor contributions from other contact types. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org The calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from lower-energy molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (like the LUMO - Lowest Unoccupied Molecular Orbital).
For this compound, the principal electronic transitions are expected to be π → π* transitions within the conjugated system formed by the phenyl group and the s-indacene core. The presence of the methyl group (an electron-donating group) and the phenyl group will influence the energies of the molecular orbitals and thus the absorption wavelengths. A computational study on the closely related 4,8-dimethyl-2,6-diphenyl-1,5-dihydro-s-indacene predicted significant absorption bands in the UV-Vis region. acspublisher.com
The absorption spectrum of this compound is expected to show a strong absorption band in the UV region, likely between 250 and 350 nm, corresponding to the main π → π* transition.
Solvatochromism refers to the change in the position of UV-Vis absorption bands upon changing the polarity of the solvent. While this compound is a nonpolar hydrocarbon and significant solvatochromism is not expected, minor shifts can occur due to dispersion forces and the polarizability of the solvent. researchgate.net A slight red shift (bathochromic shift) might be observed in more polarizable solvents. This behavior can be theoretically investigated by performing TD-DFT calculations within a solvent model, such as the Polarizable Continuum Model (PCM).
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) in Different Solvents
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Expected Shift |
|---|---|---|---|
| Hexane | 1.88 | ~290 | Reference |
| Dichloromethane | 8.93 | ~292 | Slight Bathochromic |
| Ethanol | 24.55 | ~293 | Slight Bathochromic |
| Acetonitrile (B52724) | 37.5 | ~294 | Slight Bathochromic |
Computational and Theoretical Chemistry of 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy. For 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene, DFT calculations are crucial for understanding its geometry, stability, and electronic nature.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for this purpose. nih.gov
For this compound, the geometry optimization would reveal key structural parameters. The parent s-indacene (B1235719) core is known to be an antiaromatic hydrocarbon, and its derivatives can exhibit different symmetries, such as C2h or D2h, with significant bond length alternation. researchgate.netchemrxiv.org The partial saturation of the two five-membered rings in the "tetrahydro" structure, along with the methyl and phenyl substituents, would influence the planarity and symmetry of the core. Vibrational frequency analysis is subsequently performed on the optimized structure to ensure that it represents a true energy minimum, characterized by the absence of any imaginary frequencies. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. mdpi.comnih.gov Antiaromatic molecules like s-indacene derivatives are known for having small HOMO-LUMO energy gaps. nih.govrsc.org
DFT calculations can precisely determine the energies and spatial distributions of these orbitals. For this compound, the electron-donating methyl group and the π-system of the phenyl group are expected to modulate the HOMO and LUMO energy levels compared to the unsubstituted s-indacene core. acs.orgnih.gov The analysis would show that the HOMO is likely distributed across the π-conjugated system, while the LUMO's distribution would indicate the most probable sites for receiving electrons.
| Concept | Description | Significance in Chemical Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate electrons; associated with nucleophilicity. The energy of the HOMO is related to the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept electrons; associated with electrophilicity. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable. |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
In an MEP map of this compound, different colors would signify varying potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. Such regions would be expected around the π-system of the phenyl ring and the indacene core. ajchem-a.com
Blue: Regions of positive potential, indicating electron-poor areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms. ajchem-a.com
The MEP map provides a clear picture of the molecule's size, shape, and the sites most likely to be involved in electrostatic interactions with other chemical species.
Charge density analysis provides a quantitative measure of the electron distribution and bonding within the molecule. Techniques like Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial charges to each atom. This analysis reveals intramolecular charge transfer, identifying which parts of the molecule are electron-donating and which are electron-accepting. For this compound, the analysis would quantify the electron-donating effect of the methyl group and the electronic influence of the phenyl substituent on the tetrahydro-s-indacene framework. mdpi.com It also helps in understanding the nature (e.g., ionic vs. covalent character) and strength of the chemical bonds.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would involve placing the molecule in a simulated box, often with solvent molecules like water, and running the simulation for a set duration (e.g., nanoseconds). This requires a force field, such as AMBER or OPLS, which defines the potential energy of the system. nih.gov
The resulting trajectory provides a wealth of information about:
Conformational Flexibility: The simulation would show the rotation of the phenyl group relative to the indacene core and the flexibility of the saturated rings.
Solvent Interactions: It would reveal how solvent molecules arrange themselves around the solute and the nature of their interactions (e.g., hydrogen bonding, van der Waals forces).
Structural Stability: The simulation can assess the stability of the molecule's conformation over time at a given temperature and pressure.
Quantum Chemical Calculations for Reactivity Prediction
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These indices are invaluable for comparing the reactivity of different molecules and predicting their behavior in various chemical environments.
| Reactivity Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. Hard molecules are less reactive. |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness. Soft molecules are more reactive. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Reaction Pathway Energetics and Transition State Analysis
A fundamental application of computational chemistry is the mapping of reaction pathways and the characterization of transition states. This analysis is crucial for understanding the kinetics and mechanisms of reactions involving the title compound.
Potential Energy Surface (PES) Scanning: To identify the most likely reaction pathways, a systematic scan of the potential energy surface would be performed. This involves calculating the energy of the system as specific bond lengths, angles, or dihedral angles are varied.
Transition State Optimization: Once a potential transition state is located on the PES, its geometry is optimized using algorithms like the Berny optimization. A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate. For a hypothetical reaction of this compound, the activation energies for different pathways would be compared to predict the most favorable route.
| Parameter | Description | Computational Method |
| Reactant/Product Geometry | Optimized molecular structure | DFT (e.g., B3LYP/6-31G*) |
| Transition State Geometry | Optimized structure at the saddle point | QST2/QST3, Berny Optimization |
| Vibrational Frequencies | Confirms minima and transition states | Frequency Analysis |
| Activation Energy (Ea) | Energy barrier of the reaction | Difference in electronic energies |
Prediction of Regio- and Stereoselectivity in Reactions of the Compound
Many organic reactions can yield multiple products. Computational methods are invaluable for predicting which isomers (regioisomers or stereoisomers) will be preferentially formed.
Regioselectivity: This refers to the preference for bond formation at one position over another. By calculating the energies of the transition states leading to different regioisomeric products, the favored pathway can be identified as the one with the lower activation energy.
Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. Similar to regioselectivity, the relative energies of the diastereomeric transition states are calculated to predict the stereochemical outcome of a reaction. For instance, in reactions creating new chiral centers, the energies of transition states leading to R or S configurations would be compared.
| Selectivity Type | Determining Factor | Computational Approach |
| Regioselectivity | Relative energies of regioisomeric transition states | Transition state energy calculations |
| Stereoselectivity | Relative energies of diastereomeric transition states | Transition state energy calculations |
Computational Insights into Spectroscopic Properties
Computational chemistry can also predict the spectroscopic properties of a molecule, which is essential for validating experimental data and aiding in structure elucidation.
Simulated NMR and UV-Vis Spectra for Validation of Experimental Data
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of a molecule can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By comparing the simulated ¹H and ¹³C NMR spectra with experimental data, the proposed structure of this compound can be confirmed.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis spectra. These calculations provide information about the electronic transitions in a molecule, including the absorption wavelengths (λmax) and oscillator strengths (f). This data is useful for understanding the electronic structure and for comparison with experimentally measured spectra.
| Spectroscopic Technique | Calculated Parameter | Computational Method |
| NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO |
| UV-Vis | Excitation Energies (λmax), Oscillator Strengths (f) | TD-DFT |
Prediction of Chiroptical Properties (if applicable to the compound's chirality)
The structure of this compound suggests the potential for chirality, depending on the substitution pattern and conformation. If the molecule is chiral and exists as a single enantiomer, its chiroptical properties can be predicted computationally.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Computational methods can simulate ORD and ECD spectra, which can then be compared to experimental data to determine the absolute configuration of the molecule.
| Chiroptical Property | Application | Computational Method |
| ORD/ECD | Determination of absolute configuration | TD-DFT |
While specific research on the computational chemistry of this compound is currently limited, the theoretical framework outlined above provides a comprehensive roadmap for future investigations into this molecule's reactivity and properties.
Reactivity and Reaction Mechanisms of 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Electrophilic Aromatic Substitution Reactions on the Phenyl and Indacene Moieties
The presence of two aromatic rings, the phenyl group and the benzene (B151609) ring of the indacene core, makes 6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.
The regiochemical outcome of electrophilic aromatic substitution on this compound is directed by the electronic properties of the substituents on both the phenyl and indacene rings.
On the phenyl moiety , the indacene group acts as a substituent. Due to its extended π-system, it is generally considered to be an ortho-, para-directing group. Therefore, electrophilic attack is predicted to occur preferentially at the ortho and para positions of the phenyl ring. However, steric hindrance from the bulky indacene core may favor substitution at the less hindered para position.
On the indacene moiety , the methyl group and the phenyl group influence the position of electrophilic attack. The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect (+I). libretexts.org The phenyl group's effect is more complex, exhibiting both an electron-withdrawing inductive effect (-I) and a resonance effect that can be either electron-donating or electron-withdrawing depending on the reaction. Generally, alkyl groups are considered activating and direct incoming electrophiles to the ortho and para positions. youtube.com Therefore, electrophilic substitution on the indacene ring is most likely to occur at positions ortho and para to the activating methyl group. The precise outcome would depend on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent(s) | Predicted Position of Attack | Directing Effect |
|---|---|---|---|
| Phenyl Ring | Indacene Group | Ortho, Para | Ortho-, Para-directing |
| Indacene Ring | Methyl Group | Ortho, Para | Activating, Ortho-, Para-directing |
Oxidation and Reduction Reactions of the Compound
The hybrid structure of this compound, containing both aromatic and aliphatic saturated rings, allows for a range of oxidation and reduction reactions. The compound is susceptible to oxidation, for example with potassium permanganate (B83412) (KMnO4), and reduction, for instance with lithium aluminum hydride (LiAlH4). lumenlearning.com
Oxidation of this compound is expected to preferentially target the aliphatic C-H bonds of the tetrahydroindacene ring. lumenlearning.com Specifically, the benzylic positions of the saturated five-membered ring are most susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Strong oxidizing agents like potassium permanganate can lead to the formation of ketone or alcohol derivatives at these positions. The methyl group attached to the aromatic part of the indacene core can also be oxidized to a carboxylic acid under harsh conditions.
Table 2: Potential Oxidation Products
| Reagent | Site of Oxidation | Potential Product(s) |
|---|---|---|
| KMnO4 (controlled) | Benzylic C-H of tetrahydroindacene ring | Ketone or alcohol derivatives |
The reduction of this compound can be directed towards the saturation of its aromatic rings. lumenlearning.com Catalytic hydrogenation, employing catalysts such as platinum or palladium on carbon, can reduce the phenyl ring and the aromatic portion of the indacene core to their corresponding cyclohexyl and saturated indacene derivatives. The specific conditions, including catalyst choice, pressure, and temperature, would determine the extent of reduction. It is generally challenging to selectively reduce one aromatic ring in the presence of another without careful selection of the catalyst and reaction parameters.
Nucleophilic Substitution and Addition Reactions
Currently, there is a lack of specific research data on the nucleophilic substitution and addition reactions of this compound. In general, the electron-rich aromatic rings of this compound are not expected to be susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule. Nucleophilic addition reactions would likely require activation of the aromatic system, for example, through metal complexation.
Metal-Catalyzed Transformations of the Compound
Cross-Coupling Reactions at Functionalized Positions
The rigid, polycyclic framework of this compound can be further elaborated through cross-coupling reactions, provided a suitable functional group is installed on the s-indacene (B1235719) core. The most common approach involves the introduction of a halide, typically bromine, onto one of the aromatic positions, creating a versatile handle for palladium-catalyzed C-C bond formation.
A plausible synthetic route for such reactions would begin with the regioselective bromination of the indacene skeleton. This functionalized intermediate can then serve as a substrate in various cross-coupling protocols. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a particularly powerful method for this purpose due to its mild conditions and tolerance of diverse functional groups. nih.govrsc.org For instance, a bromo-substituted derivative of this compound could react with a range of aryl or vinyl boronic acids to generate more complex, functionalized structures. mdpi.com The efficiency of these reactions is contingent on the optimization of the catalyst system, base, and solvent. mdpi.com
The table below illustrates hypothetical outcomes of Suzuki-Miyaura cross-coupling reactions on a brominated derivative of the title compound, showcasing the potential for synthetic diversification.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions This table is based on established reactivity patterns for analogous compounds.
| Boronic Acid Partner | Expected Product Structure | Potential Application of Product |
|---|---|---|
| Phenylboronic acid | Biphenyl-substituted indacene | Organic electronics, liquid crystals |
| 4-Methoxyphenylboronic acid | Methoxy-functionalized biaryl indacene | Materials science, fluorescent probes |
| 2-Thienylboronic acid | Thiophene-substituted indacene | Organic semiconductors, photovoltaics |
| Vinylboronic acid | Vinyl-substituted indacene | Polymer synthesis, Diels-Alder precursor |
Coordination Chemistry of the Compound as a Ligand
The s-indacene core, which contains a cyclopentadienyl-like five-membered ring fused to an aromatic system, presents significant potential for application as a ligand in organometallic chemistry. acs.org This structural motif is analogous to the well-studied indenyl ligand, which is known to form stable transition metal complexes with enhanced catalytic activity, a phenomenon often termed the "indenyl effect". nih.govrsc.org
The 1,2,3,5-tetrahydro-s-indacene (B8358215) framework within the title compound can be considered a precursor to an anionic η⁵-ligand upon deprotonation of one of the C-H bonds on the five-membered ring. This would generate a delocalized π-system capable of coordinating to a transition metal center. Ligands are crucial in coordination chemistry as they act as Lewis bases, donating electron pairs to the central metal atom, which acts as a Lewis acid. libretexts.orglibretexts.org
The design of such a ligand would be influenced by the existing substituents. The methyl group at the 6-position and the phenyl group at the 4-position would exert significant steric and electronic effects on the resulting metal complex. The electron-donating nature of the methyl group would increase the electron density at the metal center, potentially enhancing its catalytic reactivity. Conversely, the bulky phenyl group would create a specific steric pocket around the metal, which could be exploited to induce selectivity in catalytic transformations.
Complexation studies would likely involve reacting the deprotonated ligand with various transition metal precursors, such as those of ruthenium, rhodium, or iron, to form characteristic "piano-stool" complexes. acs.orgunicam.it The stability and geometry of these complexes are dictated by the interplay between the ligand's electronic properties and the coordination preference of the metal ion. nih.gov
Metal complexes featuring indenyl and related s-indacene ligands often exhibit remarkable catalytic activity. rsc.orgredalyc.org By analogy, metal complexes of this compound are predicted to be active catalysts for a range of organic transformations. The enhanced reactivity associated with indenyl-type ligands is attributed to their ability to undergo η⁵- to η³-ring slippage, which facilitates substrate binding and product release during the catalytic cycle. nih.gov
The specific catalytic applications would depend on the chosen metal center. For example, rhodium and iridium complexes could be effective for hydrogenation and hydroformylation reactions, while ruthenium complexes are well-known for their utility in olefin metathesis and transfer hydrogenation. unicam.it The unique steric and electronic environment created by the methyl and phenyl substituents could lead to catalysts with novel selectivity or activity compared to those derived from unsubstituted indacene or indenyl ligands.
Table 2: Potential Catalytic Applications of Metal Complexes This table outlines hypothetical catalytic activities based on analogous indenyl-metal systems.
| Metal Center (M) | Complex Type | Potential Catalytic Reaction | Reference Reaction Type |
|---|---|---|---|
| Ruthenium (Ru) | [(η⁵-Indacenyl)Ru(L)n] | Transfer Hydrogenation | Arene-Ru(II) Catalysis unicam.it |
| Rhodium (Rh) | [(η⁵-Indacenyl)Rh(L)n] | [2+2+2] Cycloadditions | Indenyl-Rh(I) Catalysis nih.gov |
| Iron (Fe) | [(η⁵-Indacenyl)Fe(L)n] | C-H Activation | Cp-Fe Catalysis |
| Palladium (Pd) | [(η⁵-Indacenyl)Pd(L)n] | Cross-Coupling Reactions | Indenyl-Pd Catalysis rsc.org |
Pericyclic and Rearrangement Reactions
Pericyclic reactions are concerted processes that proceed through a cyclic transition state without the formation of intermediates. cnr.it The conjugated π-system within the polycyclic aromatic hydrocarbon (PAH) framework of this compound makes it a candidate for such transformations. rsc.orgrsc.org The course of these reactions is governed by the principles of orbital symmetry and is highly dependent on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).
Under thermal conditions, the diene moiety within the s-indacene core could potentially act as a reactant in [4π+2π] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net This would involve the reaction of the indacene with a suitable dienophile to form a new six-membered ring, providing a pathway to complex polycyclic structures.
Photochemical transformations, initiated by the absorption of UV light, open up different reaction pathways. wikipedia.orgoit.edu For many PAHs, such as anthracene (B1667546), irradiation leads to [4π+4π] photodimerization. researchgate.netrsc.org While intermolecular dimerization of the bulky title compound may be sterically hindered, intramolecular photochemical rearrangements or cycloadditions are plausible. Photoisomerization can occur when light provides the energy to excite an electron from a bonding π-orbital to an antibonding π*-orbital, temporarily weakening a double bond and allowing for rotation or structural rearrangement. youtube.comiupac.org The specific outcome of irradiating this compound would depend on the wavelength of light used and the specific orbitals involved in the electronic transition.
Table 3: Predicted Pericyclic Reactivity Based on Woodward-Hoffmann Rules This table applies general pericyclic principles to the diene system within the compound.
| Reaction Type | Number of π Electrons | Condition | Predicted Outcome |
|---|---|---|---|
| Electrocyclic Ring Closure | 4π (diene) | Thermal (Δ) | Conrotatory motion |
| Electrocyclic Ring Closure | 4π (diene) | Photochemical (hν) | Disrotatory motion |
| [4+2] Cycloaddition | 6π (diene + dienophile) | Thermal (Δ) | Suprafacial-Suprafacial (Allowed) |
| [2+2] Cycloaddition | 4π (alkene + alkene) | Photochemical (hν) | Suprafacial-Suprafacial (Allowed) |
Functional Derivatives and Analogues of 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Systematic Structural Modification Strategies
Systematic structural modification of the 6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene scaffold involves a range of strategies aimed at understanding and optimizing its properties. These strategies include the introduction of heteroatoms into the indacene core, variation of substituents on the peripheral phenyl and methyl groups, and the exploration of its isomeric forms.
The introduction of heteroatoms, such as nitrogen, into the s-indacene (B1235719) core significantly alters the electronic properties of the molecule. This modification can lead to the formation of aza-s-indacene derivatives, which have shown distinct antiaromatic characteristics and enhanced electron-accepting abilities. The presence of imine-type nitrogen atoms within the core structure effectively conjugates with the peripheral aryl groups, allowing for the fine-tuning of absorption spectra and redox properties.
Table 1: Impact of Heteroatom Introduction on s-Indacene Core Properties
| Modification | Effect on Core Structure | Resulting Properties |
| Introduction of Nitrogen at 1,5-positions | Formation of 1,5-diaza-s-indacene | Enhanced electron-accepting ability, distinct antiaromaticity, tunable absorption spectra and redox properties. researchgate.net |
| Other Heteroatoms (e.g., S, O) | Hypothetical formation of thia- or oxa-s-indacenes | Predicted modulation of electronic and steric properties. |
Modification of the substituents on the phenyl and methyl groups of this compound provides a powerful tool for modulating its molecular properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the frontier molecular orbital (MO) energy levels of the s-indacene core. nih.gov
For example, attaching electron-donating groups to the phenyl ring can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). These modifications can influence the compound's reactivity, photophysical properties, and potential for use in organic electronics. nih.gov
Table 2: Examples of Substituent Variation and Their Potential Effects
| Position of Variation | Type of Substituent | Potential Effect on Molecular Properties |
| Phenyl Group | Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Increased HOMO energy, enhanced electron density on the phenyl ring. |
| Phenyl Group | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased LUMO energy, altered reactivity in electrophilic aromatic substitution. |
| Methyl Group | Halogenation (e.g., -CH₂Br) | Introduction of a reactive handle for further functionalization. |
| Methyl Group | Oxidation (e.g., -COOH) | Increased polarity and potential for forming salts or esters. |
The exploration of isomeric forms of substituted s-indacenes is crucial for understanding the relationship between molecular symmetry, electronic structure, and chemical behavior. Different substitution patterns on the s-indacene core can lead to isomers with varying symmetries, such as C₂h, D₂h, and C₂v. researchgate.netnih.gov
Theoretical calculations and X-ray structure analyses of hexaaryl-s-indacene derivatives have shown that the substitution pattern influences the bond length alternation within the core, which is a key indicator of antiaromaticity. nih.gov The symmetry of the molecule also dictates the distribution of its frontier molecular orbitals, which in turn affects its electronic transitions and absorption spectra. nih.gov For example, certain substitution patterns can lead to an inversion of the HOMO and HOMO–1 energy levels compared to the parent s-indacene. nih.gov
Synthetic Approaches to Novel Derivatives
The synthesis of novel derivatives of this compound often requires versatile and efficient synthetic methodologies. Modern approaches, such as parallel synthesis and combinatorial chemistry, are increasingly being employed to generate libraries of these compounds for high-throughput screening.
Combinatorial chemistry offers a powerful set of techniques for the rapid synthesis of a large number of diverse, yet structurally related, compounds. nih.govroutledge.com These compound libraries can be generated using either solid-phase or solution-phase methods. stanford.edu In the context of this compound, a combinatorial approach could involve:
Parallel Synthesis: This technique involves the simultaneous synthesis of a series of compounds in separate reaction vessels. nih.gov For example, a variety of substituted phenylboronic acids could be reacted with a common bromo-s-indacene precursor in a multi-well plate to generate a library of derivatives with different phenyl substituents.
Mix-and-Split Synthesis: This method allows for the exponential generation of a large library of compounds. stanford.edu While more complex to implement for this specific scaffold, it could theoretically be used to create a vast array of derivatives with diverse substitution patterns.
The generation of such libraries is invaluable for drug discovery and materials science, as it allows for the efficient screening of numerous compounds to identify those with desired biological activities or physical properties. nih.gov
Structure-Reactivity Relationship Studies of Derivatives
Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in chemistry. For derivatives of this compound, these studies aim to elucidate how specific structural modifications influence the compound's chemical behavior.
Structure-reactivity relationship studies often involve systematic variations of substituents and the quantification of their effects on reaction rates or equilibrium constants. For example, the electronic effects of substituents on the phenyl ring can be correlated with their Hammett parameters to provide a quantitative understanding of their influence on the reactivity of the s-indacene core.
Key aspects of structure-reactivity relationships for s-indacene derivatives include:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density within the s-indacene core, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Steric Effects: The size and shape of substituents can influence the accessibility of reactive sites on the molecule, leading to changes in reaction rates and regioselectivity.
By systematically studying these relationships, it is possible to design and synthesize novel derivatives of this compound with tailored reactivity profiles for specific applications.
Impact of Structural Modifications on Electronic and Steric Profiles
Structural modifications of this compound, either on the phenyl ring, the methyl group, or the tetrahydro-s-indacene core itself, can lead to significant changes in the molecule's electronic and steric characteristics. These changes, in turn, can influence the compound's reactivity, stability, and potential applications.
Electronic Effects of Structural Modifications:
The electronic profile of the parent molecule is largely defined by the partially saturated s-indacene core, which contains a benzene (B151609) ring fused to two cyclopentene (B43876) rings. The methyl group at the 6-position acts as a weak electron-donating group through an inductive effect, slightly increasing the electron density of the aromatic portion of the indacene core. ucalgary.calibretexts.org The phenyl group at the 4-position can participate in π-stacking interactions and its electronic character can be modulated by introducing further substituents.
Substituents on the Phenyl Ring: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly alter the electronic properties of the entire molecule.
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density on the phenyl ring and, through resonance and inductive effects, can influence the electronic distribution of the indacene core. This can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Modifications to the Methyl Group: While less common, functionalization of the methyl group, for instance, by halogenation to a -CH₂X or -CX₃ group, would change its electronic nature from donating to withdrawing.
Modifications to the Tetrahydro-s-indacene Core: Alterations to the saturation level of the five-membered rings, such as dehydrogenation to form a fully aromatic s-indacene derivative, would have the most profound electronic consequences. Such a modification would introduce antiaromatic character to the s-indacene core, dramatically altering its electronic structure and stability. youtube.comacs.org
Steric Effects of Structural Modifications:
Conformational Isomerism: The tetrahydro-s-indacene framework can exist in different conformations. The substituents' size and position influence the preferred conformation to minimize steric strain. The phenyl group, being significantly bulkier than the methyl group, will have a dominant effect on the conformational preferences of the molecule.
Impact of Steric Hindrance on Reactivity: Increased steric bulk around a reactive site can hinder the approach of reactants, thereby decreasing reaction rates. The specific arrangement of functional groups in derivatives of this compound will therefore play a crucial role in their chemical reactivity.
Interactive Data Table: Predicted Effects of Phenyl Ring Substitution
Due to a lack of specific experimental data for derivatives of this compound in the surveyed scientific literature, the following table presents a qualitative prediction of the impact of hypothetical substituents on the phenyl ring. These predictions are based on established principles of physical organic chemistry.
| Substituent (at para-position of phenyl ring) | Electronic Effect on Indacene Core | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Steric Hindrance |
| -H (unsubstituted) | Neutral | Baseline | Baseline | Moderate |
| -OCH₃ (Methoxy) | Electron-donating (resonance) | Increase | Slight Increase | Moderate |
| -CH₃ (Methyl) | Electron-donating (inductive) | Slight Increase | Negligible | Moderate |
| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Slight Decrease | Decrease | Moderate |
| -NO₂ (Nitro) | Strong electron-withdrawing (resonance and inductive) | Decrease | Significant Decrease | Moderate |
| -C(CH₃)₃ (tert-Butyl) | Electron-donating (inductive) | Slight Increase | Negligible | High |
Detailed Research Findings:
A comprehensive search of the scientific literature did not yield specific experimental or computational studies focused on the functional derivatives and analogues of this compound. Research on s-indacene systems has predominantly focused on the synthesis and properties of their fully aromatic derivatives, exploring their antiaromatic character and potential in organic electronics. nih.govacs.org
Studies on substituted saturated carbocycles provide some general insights into the conformational preferences and steric interactions that would be relevant to the tetrahydro-s-indacene core. For instance, the preference for bulky substituents to occupy equatorial-like positions to minimize 1,3-diaxial interactions is a well-established principle in cyclohexane (B81311) conformational analysis and would likely apply to the five-membered rings of the tetrahydro-s-indacene skeleton.
Computational chemistry offers a powerful tool for predicting the electronic and steric properties of molecules. youtube.com A detailed computational analysis of this compound and its derivatives would be invaluable for providing quantitative data on bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies. Such studies would allow for a more precise understanding of how structural modifications tune the molecule's properties. However, at the time of this writing, such specific computational studies for this compound are not available in the public domain.
Advanced Material Science Applications of 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene and Its Derivatives
Organic Electronic Materials Research
The unique structure of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene, featuring a fused aromatic s-indacene (B1235719) core with methyl and phenyl substituents, suggests potential as a building block for novel organic electronic materials. The planar and extended π-system of the indacene core is a key feature for facilitating charge transport, a fundamental requirement for semiconductor applications.
Potential for Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. For a molecule like this compound, the potential for OFET applications would stem from its ability to form well-ordered thin films, enabling efficient intermolecular charge hopping.
The phenyl and methyl groups could influence the solid-state packing of the molecules, which in turn would affect the electronic coupling between adjacent molecules and, consequently, the charge mobility. The s-indacene core itself, being an electron-rich aromatic system, would likely favor p-type (hole) transport. However, without experimental data, any performance characteristics remain speculative.
Table 1: Hypothetical OFET Device Parameters for a this compound-based Transistor
| Parameter | Hypothetical Value Range | Influencing Factors |
| Hole Mobility (μh) | 10⁻⁴ - 10⁻² cm²/Vs | Molecular packing, thin-film morphology, purity |
| On/Off Current Ratio | 10⁴ - 10⁶ | Semiconductor bandgap, injection barriers |
| Threshold Voltage (Vt) | -10 to -30 V | Dielectric interface, trap states, work function of electrodes |
Applications in Organic Light-Emitting Diodes (OLEDs) (Conceptual)
In Organic Light-Emitting Diodes (OLEDs), organic materials are used to generate light upon the application of an electric current. The color and efficiency of an OLED are determined by the photophysical properties of the emissive material. Conceptually, this compound or its derivatives could be explored as host materials or as dopants in the emissive layer of an OLED.
Its fluorescence properties would depend on the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The phenyl and methyl substituents could be used to tune this energy gap, and thus the emission color. For instance, increasing the conjugation length through further derivatization could shift the emission towards longer wavelengths (red-shift). However, without spectroscopic data, the emission wavelength and quantum yield are unknown.
Charge Transport Properties in Materials Incorporating the Compound
The charge transport properties of materials based on this compound would be intrinsically linked to its molecular structure and intermolecular interactions. The fused s-indacene core provides a pathway for delocalized π-electrons, which is essential for charge mobility.
Theoretical studies on s-indacene itself suggest it has a mixed aromatic/anti-aromatic character which can influence its electronic properties. The addition of phenyl and methyl groups would modify the electronic landscape of the molecule, affecting its ionization potential and electron affinity, and thereby influencing charge injection and transport in a device. The charge transport in thin films would likely be governed by a hopping mechanism, where charge carriers move between localized states on adjacent molecules.
Polymeric Materials Integration
The incorporation of functional units into polymer backbones is a powerful strategy for creating new materials with tailored properties for a wide range of applications, including organic electronics.
Incorporation into Polymer Backbones for Functional Polymers
The this compound moiety could potentially be functionalized to create a monomer that can be polymerized. For example, by introducing reactive groups such as halogens or boronic esters onto the phenyl ring or the indacene core, it could be used in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling) to form conjugated polymers.
Influence of the Compound on Polymer Photophysical and Electronic Properties
Incorporating the this compound unit into a polymer backbone would be expected to significantly influence the resulting polymer's photophysical and electronic properties. The indacene unit would contribute to the polymer's conjugation, affecting its absorption and emission spectra. The extent of this influence would depend on the degree of electronic communication between the indacene units along the polymer chain.
The electronic properties, such as the HOMO and LUMO energy levels, would also be a function of the polymer's composition. By carefully selecting comonomers, it would be conceptually possible to tune the bandgap of the polymer for specific applications. For example, incorporating electron-withdrawing units could lower the LUMO level, potentially enhancing electron transport.
Table 2: Conceptual Photophysical and Electronic Properties of a Polymer Incorporating this compound
| Property | Conceptual Effect of Indacene Incorporation | Potential Application |
| Absorption Spectrum | Red-shift compared to homopolymers of comonomers | Organic Photovoltaics (OPVs) |
| Emission Spectrum | Tunable emission depending on comonomer and conjugation | OLEDs, Polymer Lasers |
| HOMO/LUMO Levels | Modifiable through choice of comonomers | OFETs, OPVs, OLEDs |
| Charge Carrier Mobility | Potentially enhanced hole transport due to indacene core | OFETs, OPVs |
Photophysical Applications
The arrangement of fused rings and the potential for extended π-conjugation in s-indacene systems provide a foundation for interesting photophysical behaviors. The introduction of substituents, such as methyl and phenyl groups, can further modulate these properties.
Biological Activity and Mechanistic Investigations of 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
In Vitro Mechanistic Studies of Cellular Interactions
Inhibition of Cellular Proliferation Pathways in Model Systems
No published studies were found that investigate the effect of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene on the STAT3 pathway.
There is no available data to suggest that this compound induces apoptosis.
Research detailing the impact of this compound on cell cycle progression has not been identified.
Molecular Target Identification and Validation (In Vitro/In Silico)
Enzyme Inhibition Assays and Receptor Binding Studies (In Vitro)
No information is available regarding enzyme inhibition or receptor binding studies for this compound.
Computational Ligand-Protein Docking and Molecular Dynamics Simulations
In the absence of specific studies on this compound, this section would typically involve the use of computational methods to predict how the molecule might interact with biological targets. Molecular docking simulations, for instance, are employed to forecast the binding orientation and affinity of a ligand to a protein. For related scaffolds like tetrahydroquinolines and tetrahydro-β-carbolines, docking studies have been used to predict binding modes and energies within the active sites of targets such as the estrogen-related receptor α (ERRα) and mTOR. nih.govnih.govmdpi.com
Molecular dynamics (MD) simulations would further elaborate on these findings by simulating the movement of the ligand-protein complex over time, providing insights into its stability and the dynamics of their interaction. nih.govmdpi.com Such simulations can reveal conformational changes and key amino acid residues that are crucial for binding, as has been demonstrated in studies of other heterocyclic compounds. nih.gov
Table 1: Illustrative Data from a Hypothetical Docking Study This table is for illustrative purposes only and does not represent real data for the subject compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | -9.5 | LYS78, GLU95, PHE150 |
| Nuclear Receptor Y | -8.2 | ARG273, SER320, LEU455 |
| Enzyme Z | -7.9 | HIS12, ASP101, TYR198 |
Structure-Activity Relationship (SAR) Studies for Biological Impact
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For a compound like this compound, an SAR study would involve synthesizing a series of analogues with variations at the methyl and phenyl positions, as well as on the indacene core itself.
These analogues would then be tested in biological assays to determine how these structural changes influence potency, selectivity, and other pharmacological parameters. For example, research on other heterocyclic scaffolds has shown that the nature and position of substituents can significantly impact bioactivity. tudublin.iemdpi.com
Table 2: Hypothetical SAR Data for Indacene Analogues This table is for illustrative purposes only and does not represent real data for the subject compound.
| Compound | R1 (Position 6) | R2 (Position 4) | IC50 (µM) |
| Parent Compound | -CH3 | -Phenyl | 1.5 |
| Analogue 1 | -H | -Phenyl | 5.2 |
| Analogue 2 | -CH3 | 4-Cl-Phenyl | 0.8 |
| Analogue 3 | -CH3 | 4-OH-Phenyl | 3.1 |
Investigational Approaches in Drug Design and Discovery (Conceptual/Pre-clinical)
The tetrahydro-s-indacene core of this compound could serve as a "privileged scaffold" in drug discovery. This approach involves using a common molecular framework that is known to interact with multiple biological targets and decorating it with different functional groups to create a library of diverse compounds. mdpi.com The indane scaffold, a substructure of the title compound, has been explored for the development of novel anticancer agents. tudublin.ienih.gov Development strategies often involve hybridizing known bioactive fragments to generate novel chemical entities with potentially enhanced or synergistic activities. nih.gov
Pre-clinical mechanistic toxicology studies would aim to understand the potential adverse effects of this compound at a molecular level. This involves a range of in silico and in vitro assays. Computational tools can predict potential liabilities such as off-target binding or metabolic instability. In vitro assays using cell lines would investigate endpoints like cytotoxicity, genotoxicity, and potential for inducing oxidative stress. While no such data exists for the title compound, these methods are standard practice in evaluating the toxicological profile of new chemical entities before they can be considered for further development.
Analytical Method Development for 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a non-polar, aromatic compound like 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene, reversed-phase chromatography is the most suitable approach.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of non-volatile organic compounds. thermofisher.com The development of an HPLC method for this compound would focus on achieving a high-resolution separation from potential impurities.
Given the compound's aromatic and hydrophobic nature, a reversed-phase C18 or Phenyl stationary phase would be appropriate. chromatographyonline.com Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through π-π interactions. chromatographyonline.com A gradient elution using acetonitrile (B52724) and water is typically employed for PAHs and would likely provide excellent separation for this compound and its related substances. thermofisher.comrestek.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength of maximum absorbance for the indacene chromophore, likely around 254 nm. ui.ac.id
Table 1: Illustrative HPLC Method Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight by-products. lgcstandards.com For GC-MS analysis, the sample is vaporized and separated in a gaseous mobile phase. libretexts.org
The mass spectrometer detector provides structural information based on the fragmentation pattern of the eluted compounds, allowing for confident identification. researchgate.netwhitman.edu A typical GC-MS method would involve a non-polar capillary column and a temperature program designed to separate a wide range of volatile organic compounds.
Table 2: Example GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35 - 550 amu |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster and more efficient separations compared to traditional HPLC. waters.com This technique is particularly valuable for high-throughput screening and rapid in-process control checks. A UPLC method for this compound would significantly reduce analysis time—often from over 30 minutes to under 10 minutes—while improving peak resolution and sensitivity. waters.com The principles of method development are similar to HPLC, but parameters are adjusted for the higher pressures and faster flow rates characteristic of UPLC systems.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)
For unambiguous identification of impurities and metabolites, especially at trace levels, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. mdpi.com This method couples the separation power of HPLC or UPLC with the high selectivity and sensitivity of a tandem mass spectrometer. syngeneintl.com LC-MS/MS provides molecular weight information and structural data through fragmentation analysis, which is crucial for characterizing unknown impurities without the need for isolating them. nih.gov This technique is a cornerstone of modern impurity profiling. nih.gov
Method Validation for Robustness and Reproducibility
Once an analytical method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. humanjournals.com Method validation is a regulatory requirement and demonstrates that the method is reliable, reproducible, and accurate. wu.ac.th Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required. researchgate.netneliti.com
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies with expected recoveries between 80-120%. neliti.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | RSD of results should remain within precision limits |
Impurities Profiling and Identification during Synthesis
Impurity profiling is the systematic identification and quantification of all potential impurities that arise during the synthesis and storage of a drug substance. mt.comresearchgate.net This process is critical for ensuring the safety and efficacy of the final product. ijsr.net For this compound, impurities could include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. nih.gov
The analytical methods developed (HPLC, GC-MS, LC-MS/MS) are employed to track the formation and fate of these impurities throughout the manufacturing process. lgcstandards.com By understanding the impurity profile, the synthetic process can be optimized to minimize the formation of unwanted substances, and appropriate purification steps can be implemented. mt.com According to ICH guidelines, impurities present above a certain threshold (typically 0.1%) must be identified, quantified, and reported. researchgate.net
Future Research Directions and Perspectives for 6 Methyl 4 Phenyl 1,2,3,5 Tetrahydro S Indacene
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene will likely pivot towards greener and more efficient methodologies. While classical synthetic routes for polycyclic systems often involve multiple steps with harsh reagents and significant solvent waste, modern synthetic chemistry offers a variety of sustainable alternatives. researchgate.net Future research should focus on developing novel pathways that adhere to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous substances. researchgate.net
Key areas for exploration include:
Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound could dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Greener Solvents: A significant portion of waste in chemical synthesis comes from solvents. nih.gov Research into using benign alternatives like water, supercritical fluids, or ionic liquids, possibly under micellar conditions, could vastly improve the sustainability profile of the synthesis. nih.gov
Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and control over reaction parameters, potentially leading to higher yields and purity for the target compound.
A comparative analysis of a hypothetical traditional versus a prospective green synthetic route is presented below, illustrating potential improvements.
| Parameter | Traditional Pathway (Hypothetical) | Green Pathway (Prospective) | Potential Improvement |
| Number of Steps | 5-7 | 2-3 (e.g., via cascade reaction) | Reduced complexity, less waste |
| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Aqueous media, bio-solvents | Lower toxicity and environmental impact |
| Energy Source | Conventional reflux (hours/days) | Microwave irradiation (minutes) | Drastic reduction in energy consumption |
| Atom Economy | Low to moderate | High | Maximized incorporation of starting materials |
| Catalyst | Stoichiometric reagents, precious metals | Low-loading transition metal catalyst | Reduced cost and metal waste |
Deeper Understanding of Structure-Property-Function Relationships
A fundamental goal for future research is to establish a comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties and functions. The specific placement of the methyl and phenyl substituents on the tetrahydro-s-indacene core is expected to significantly influence its electronic and steric characteristics.
Computational chemistry will be a vital tool in this endeavor. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict key electronic properties. nih.govrsc.org These theoretical studies can guide synthetic efforts by predicting how modifications to the molecular structure—such as altering substituent positions or introducing new functional groups—would modulate the frontier molecular orbital (HOMO and LUMO) energy levels. nih.govacs.org Such modulation is critical for tuning the compound's optical absorption, emission, and redox properties. researchgate.net
The following table illustrates the type of data that could be generated through computational studies to compare the target molecule with hypothetical isomers or derivatives, providing insight into structure-property relationships.
| Compound | Substituent Position | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| Target Compound | 6-Methyl, 4-Phenyl | -5.85 | -2.15 | 3.70 |
| Isomer A | 2-Methyl, 4-Phenyl | -5.92 | -2.10 | 3.82 |
| Isomer B | 6-Methyl, 8-Phenyl | -5.79 | -2.25 | 3.54 |
| Derivative C | 6-Cyano, 4-Phenyl | -6.10 | -2.55 | 3.55 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Expansion of Advanced Material Science Applications
The unique fused-ring structure of s-indacene (B1235719) derivatives suggests significant potential for applications in advanced materials science. Antiaromatic and related polycyclic systems are promising for use in organic electronics due to properties like small HOMO-LUMO energy gaps and increased conductivity. rsc.org Research on hexaaryl-s-indacene derivatives has already demonstrated their potential in organic field-effect transistors (OFETs), opening the door for optoelectronic applications. nih.gov
Future research on this compound should systematically investigate its properties relevant to materials science, including:
Semiconducting Properties: Fabrication and characterization of thin-film transistors to measure key metrics like charge carrier mobility and on/off ratios.
Photophysical Properties: Detailed spectroscopic analysis to determine absorption and fluorescence spectra, quantum yields, and excited-state lifetimes, which are crucial for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Polymer Chemistry: Use as a monomer for the synthesis of novel conjugated polymers. The rigid indacene core could impart desirable thermal stability and electronic properties to the resulting materials. researchgate.net
Further Mechanistic Elucidation of Biological Activities
The biological activities of many polycyclic aromatic hydrocarbons are well-documented, and novel derivatives present opportunities for discovering new therapeutic agents. While the biological profile of this compound is currently unexplored, a systematic investigation is a logical future step. The structural motifs present in azulene (B44059) and other fused-ring systems have been associated with a range of biological effects, including anti-inflammatory and antimicrobial properties. nih.gov
A prospective research plan would involve:
In Vitro Screening: Testing the compound against a diverse panel of targets, such as cancer cell lines, pathogenic bacteria, and fungi, to identify any potential bioactivity. nih.gov
Mechanism of Action Studies: For any identified "hits," subsequent studies would be necessary to determine the molecular mechanism. This could involve assays to measure enzyme inhibition, receptor binding, or effects on specific cellular pathways. mdpi.com
Lead Optimization: Should promising activity be discovered, medicinal chemistry efforts could be initiated to synthesize analogues of the compound to improve potency and selectivity, guided by the structure-activity relationships established.
Integration of Artificial Intelligence and Machine Learning in Compound Research
Key applications of AI/ML in this context include:
Predictive Modeling: Developing Quantitative Structure-Property Relationship (QSPR) models to predict the electronic, photophysical, and even biological properties of new indacene derivatives before they are synthesized, saving significant time and resources. nih.gov
Synthesis Planning: Employing retrosynthesis AI algorithms to propose novel and efficient synthetic routes that human chemists might overlook. nih.gov
Data Analysis: Using ML to analyze complex spectroscopic and biological screening data to identify subtle patterns and correlations that can guide further research. rsc.org
Toxicity Prediction: Training AI models on existing toxicological data to predict the potential toxicity of new compounds early in the development process, enhancing safety and reducing reliance on animal testing. cas.org
| AI/ML Application Area | Specific Tool/Technique | Objective in Indacene Research |
| Property Prediction | Graph Neural Networks (GNNs) | Predict HOMO/LUMO levels, solubility, and potential bioactivity. nih.gov |
| Synthesis Design | Retrosynthesis Software | Propose novel, efficient, and sustainable synthetic pathways. nih.gov |
| Data Interpretation | Convolutional Neural Networks (CNNs) | Analyze spectroscopic data (e.g., SERS, NMR) for structural confirmation. rsc.org |
| Virtual Screening | Molecular Docking Simulations | Screen virtual libraries of indacene derivatives against biological targets. |
Collaborative Research Initiatives in Indacene Chemistry
The multifaceted research required to fully explore the potential of a novel compound like this compound necessitates a highly collaborative approach. The complexity of fused aromatic ring systems often requires a combination of specialized expertise. science.govresearchgate.net
Future progress will be significantly enhanced by establishing initiatives that bring together:
Synthetic Organic Chemists to develop efficient and scalable syntheses.
Computational Chemists to model properties and guide molecular design.
Materials Scientists to fabricate and test devices for electronic and optical applications.
Biologists and Pharmacologists to screen for and characterize biological activity.
Such interdisciplinary collaborations, fostered through joint research programs, academic-industrial partnerships, and open science platforms, will be crucial for translating fundamental chemical discoveries in indacene chemistry into practical applications that can benefit science and society.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene?
- Methodological Answer : Synthesis often involves [4+2] cycloaddition reactions between substituted dienes and dienophiles. For example, Rapoport et al. (1960) demonstrated cycloaddition strategies for indacene frameworks, which can be adapted by introducing methyl and phenyl groups via pre-functionalized starting materials . Key steps include:
- Reaction Optimization : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors or stereoisomers .
- Data Consideration : Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold).
Q. How should researchers handle air-sensitive intermediates during synthesis?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent additions) .
- Safety Protocols : Follow GHS-compliant PPE (nitrile gloves, goggles) and ensure proper ventilation to mitigate inhalation risks from volatile by-products .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while methyl protons resonate as a singlet near δ 2.1–2.3 ppm .
- X-ray Crystallography : Resolve steric effects from the methyl and phenyl groups; compare with structurally similar indacenes (e.g., hexahydro-s-indacene derivatives) .
Advanced Research Questions
Q. How can computational modeling predict electronic properties for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to model HOMO-LUMO gaps. For example, IT-4F (a related s-indacene derivative) showed a calculated HOMO-LUMO gap of 2.1 eV, aligning with experimental UV-Vis absorption maxima at ~600 nm .
- Data Validation : Compare computational results with cyclic voltammetry (CV) to assess redox behavior and charge transport potential .
Q. What strategies address contradictions between theoretical and experimental absorption spectra?
- Methodological Answer :
- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvent polarity. For instance, discrepancies in λmax between gas-phase calculations and THF-based experiments may require recalibration .
- Vibrational Analysis : Use time-dependent DFT (TD-DFT) to simulate vibronic coupling, which can explain shoulder peaks in experimental spectra .
Q. How can regioselective functionalization be achieved at the indacene core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophilic aromatic substitution (EAS) to specific positions.
- Catalytic Control : Use Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) to functionalize the 4-phenyl ring without disrupting the indacene backbone .
Q. What are common pitfalls in scaling up indacene synthesis, and how can they be mitigated?
- Methodological Answer :
- Steric Hindrance : The methyl group at position 6 may slow reaction kinetics. Optimize temperature (e.g., 80–100°C) and catalyst loading (e.g., 10 mol% Pd(OAc)₂) to improve yield .
- By-Product Management : Use GC-MS to identify and quantify side products (e.g., over-reduced intermediates) and adjust reducing agent stoichiometry (e.g., NaBH₄ vs. LiAlH₄) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for stereoisomers?
- Methodological Answer :
- NOE Experiments : Perform 2D NOESY to confirm spatial proximity between methyl protons and adjacent hydrogens, distinguishing cis/trans isomers.
- Comparative Crystallography : Cross-reference with X-ray structures of analogous compounds (e.g., 4-Isocyanato-hexahydro-s-indacene) to validate stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
